(Tbubrettphos PD(allyl))otf
CAS No.:
Cat. No.: VC18627680
Molecular Formula: C36H56F3O5PPdS
Molecular Weight: 795.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C36H56F3O5PPdS |
---|---|
Molecular Weight | 795.3 g/mol |
IUPAC Name | (E)-but-2-ene;ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);trifluoromethanesulfonate |
Standard InChI | InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;; |
Standard InChI Key | NAEVIOVMTRDFDW-NXZCPFRHSA-M |
Isomeric SMILES | C/C=C/[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Canonical SMILES | CC=C[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Chemical Identity and Structural Features
Composition and Nomenclature
The compound [Pd(allyl)(tBuBrettPhos)]OTf consists of a palladium(II) center coordinated to:
-
A π-allyl group (C₃H₅) in a η³-binding mode.
-
The tBuBrettPhos ligand, a biphenylphosphine derivative with di-tert-butyl substituents on the phosphine-containing aryl ring and a 3,5-dimethylphenyl group on the distal ring .
-
A triflate anion (CF₃SO₃⁻) as the counterion.
The triflate group enhances solubility in polar organic solvents (e.g., THF, toluene) and stabilizes the cationic palladium center .
Crystallographic Data
Single-crystal X-ray diffraction analysis reveals key structural parameters :
-
Pd–P bond length: 2.30 Å, indicative of strong Pd–phosphine interaction.
-
Pd–C(allyl) distances: 2.19–2.26 Å, consistent with η³-coordination.
-
Ligand cone angle: ~212°, attributed to the bulky tert-butyl groups .
The steric bulk of tBuBrettPhos prevents dimerization of palladium intermediates, a common deactivation pathway in cross-coupling catalysis .
Synthesis and Characterization
Preparation Methodology
The complex is synthesized via a two-step protocol :
-
Halide abstraction: [Pd(allyl)Cl]₂ is treated with AgOTf (2.2 equiv) in THF at 25°C for 30 min, generating [Pd(allyl)(THF)]OTf.
-
Ligand addition: tBuBrettPhos (1.0 equiv) is introduced, yielding [Pd(allyl)(tBuBrettPhos)]OTf as a moisture-stable, crystalline solid (84–99% yield) .
Key advantages over alternative routes:
-
Avoids isolation of unstable intermediates like [Pd(MeCN)₂(allyl)]OTf .
-
Compatible with air-sensitive ligands due to the stability of the final product .
Spectroscopic Properties
-
³¹P NMR: δ 22.1 ppm (singlet), confirming monodentate phosphine coordination .
-
¹H NMR: Allyl protons appear as a multiplet at δ 4.85–5.15 ppm, with coupling constants (Jₐₗₗyₗ–H = 6.8 Hz) characteristic of η³-binding .
Catalytic Performance in Cross-Coupling Reactions
Buchwald-Hartwig Amination
[Pd(allyl)(tBuBrettPhos)]OTf enables the coupling of aryl chlorides with secondary amines at low catalyst loadings (1–2 mol%) . Representative data for the arylation of morpholine with 4-chlorotoluene :
Substrate | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
4-Chlorotoluene | 80 | 2 | 98 |
2-Chloronaphthalene | 100 | 4 | 92 |
Mechanistic insight: The triflate counterion accelerates oxidative addition by increasing the electrophilicity of the Pd center .
Suzuki-Miyaura Coupling
The catalyst facilitates couplings of heteroaryl chlorides with arylboronic acids in aqueous THF :
Heteroaryl Chloride | Boronic Acid | Yield (%) |
---|---|---|
2-Chloropyridine | PhB(OH)₂ | 95 |
3-Chloroquinoline | 4-MeOC₆H₄B(OH)₂ | 89 |
Notable feature: Tolerance to protic solvents (e.g., H₂O) without ligand decomposition .
Ketone α-Arylation
The complex outperforms palladacycle precatalysts in the α-arylation of acetophenone with aryl chlorides :
Aryl Chloride | Conversion (%) (1 h) |
---|---|
4-Chloroanisole | 98 |
2-Chlorotoluene | 94 |
Key advantage: No requirement for carbazole additives to suppress undesired β-hydride elimination .
Comparative Analysis with Related Precatalysts
Activity vs. Neutral Analogues
Cationic [Pd(allyl)(tBuBrettPhos)]OTf demonstrates superior reactivity compared to its chloride counterpart ([Pd(allyl)(tBuBrettPhos)]Cl) :
Precatalyst | Oxidative Addition Yield (%) |
---|---|
[Pd(allyl)(tBuBrettPhos)]Cl | 74 |
[Pd(allyl)(tBuBrettPhos)]OTf | 95 |
The triflate's lability facilitates faster generation of the active Pd(0) species .
Ligand Steric Effects
Catalysts with larger ligands exhibit reduced dimerization tendencies :
Ligand | Cone Angle (°) | Dimerization (%) |
---|---|---|
SPhos | 170 | 44 |
tBuBrettPhos | 212 | 0 |
The bulky tert-butyl groups in tBuBrettPhos prevent formation of μ-allyl-bridged Pd(I) dimers, a common deactivation pathway .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume